1-(3-Bromophenyl)ethan-1-one oxime is a halogenated ketoxime that serves as a highly versatile bifunctional building block in organic and pharmaceutical synthesis. Procurement of this specific compound is driven by its dual reactivity profile: the oxime moiety readily undergoes N-O bond cleavage for C-H activation or Beckmann rearrangements, while the meta-bromo group acts as a robust, orthogonal handle for transition-metal-catalyzed cross-couplings [1]. Compared to unhalogenated baselines or free ketone precursors, this compound allows chemists to streamline multi-step syntheses of complex N-heterocycles and active pharmaceutical ingredient (API) intermediates without requiring intermediate oximation or late-stage halogenation steps .
Substituting 1-(3-Bromophenyl)ethan-1-one oxime with its para-isomer (4-bromoacetophenone oxime) or the unsubstituted acetophenone oxime fundamentally alters downstream molecular geometry and reactivity [1]. The meta-positioning of the bromine atom is critical for achieving specific steric orientations in subsequent cross-coupling reactions and dictates the regiochemical outcome during C-H activation and annulation processes. Furthermore, using the unsubstituted analog eliminates the orthogonal handle needed for late-stage functionalization, while defaulting to the ketone precursor (3-bromoacetophenone) necessitates an additional oximation step that can degrade sensitive substrates, increase solvent waste, and lower overall multi-step process yield .
In the synthesis of fused polyheterocycles via sulfur-mediated C-H functionalization, the meta-substitution pattern of 1-(3-Bromophenyl)ethan-1-one oxime demonstrates superior processability compared to its para-isomer. When reacted with phenylacetic acid and elemental sulfur, the meta-bromo oxime yields 84% of the corresponding thienothiazole, whereas the para-bromo analog yields 81% [1].
| Evidence Dimension | Isolated yield of bromo-substituted fused thienothiazole |
| Target Compound Data | 84% yield (from 1-(3-Bromophenyl)ethan-1-one oxime) |
| Comparator Or Baseline | 81% yield (from 1-(4-Bromophenyl)ethan-1-one oxime) |
| Quantified Difference | 3% higher absolute yield for the meta-substituted precursor |
| Conditions | Coupling with phenylacetic acid and elemental sulfur in the presence of Li2CO3 base at elevated temperatures |
Procuring the meta-isomer ensures higher conversion efficiency and reduced purification overhead when synthesizing bromo-functionalized heterocyclic scaffolds.
Unlike unsubstituted acetophenone oxime, which hits a synthetic dead-end after C-H annulation, 1-(3-Bromophenyl)ethan-1-one oxime retains a reactive meta-bromo handle. While the unsubstituted baseline achieves an 88% yield in initial thienothiazole formation, it cannot undergo further functionalization. The meta-bromo compound provides an 84% yield while successfully preserving the C-Br bond for subsequent Suzuki, Heck, or Sonogashira cross-couplings [1].
| Evidence Dimension | Availability of orthogonal cross-coupling handle post-annulation |
| Target Compound Data | Retains reactive C-Br bond (84% initial annulation yield) |
| Comparator Or Baseline | No cross-coupling handle (Acetophenone oxime, 88% yield) |
| Quantified Difference | Enables 100% of downstream transition-metal catalyzed functionalizations at the meta position |
| Conditions | Post-C-H activation downstream processing for complex molecule assembly |
Buyers must select the brominated oxime over the cheaper unsubstituted baseline to enable multi-step diversification in pharmaceutical library synthesis.
1-(3-Bromophenyl)ethan-1-one oxime serves as a highly suitable precursor for the synthesis of 3-bromoacetanilide via a Bi(OTf)3-catalyzed Beckmann rearrangement, achieving a 60% yield under mild conditions (80 °C in acetonitrile for 4 hours) . This offers a safer, controlled alternative to the traditional industrial baseline of directly acetylating 3-bromoaniline with acetic anhydride, which is highly exothermic and requires handling highly toxic free anilines.
| Evidence Dimension | Process safety and reaction conditions |
| Target Compound Data | Mild Lewis acid catalysis (Bi(OTf)3, 80 °C, 60% yield) |
| Comparator Or Baseline | Highly exothermic direct acetylation (3-Bromoaniline + Acetic anhydride) |
| Quantified Difference | Eliminates the need for corrosive anhydrides and toxic free aniline handling |
| Conditions | 1 mmol oxime, 0.15 mmol Bi(OTf)3 in acetonitrile, 4 hours |
Procuring the oxime precursor allows laboratories to bypass the hazardous handling and aggressive exotherms associated with free aniline acetylation.
Where this compound is the right choice: In the discovery of novel heterocyclic APIs, 1-(3-Bromophenyl)ethan-1-one oxime is utilized for sulfur-mediated C-H functionalization, providing high-yielding access to meta-bromo substituted thieno[3,2-d]thiazoles that outperform para-substituted analogs in processability [1].
Where this compound is the right choice: When building diverse chemical libraries, the retained meta-bromo group serves as an essential orthogonal handle for subsequent Suzuki, Heck, or Sonogashira cross-couplings, a pathway impossible with unsubstituted acetophenone oxime [1].
Where this compound is the right choice: For laboratories seeking to avoid the hazardous, highly exothermic acetylation of toxic 3-bromoaniline, this oxime provides a safer, controlled route to 3-bromoacetanilide via a Bi(OTf)3-catalyzed Beckmann rearrangement .